Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxymethyl group, and a prop-2-enoylamino group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butyl esterification reaction using tert-butyl chloroformate.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride.
Addition of the Prop-2-enoylamino Group: The prop-2-enoylamino group can be added via an amide coupling reaction using prop-2-enoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-6-12(18)16-10-15(11-20-5)8-7-9-17(15)13(19)21-14(2,3)4/h6H,1,7-11H2,2-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCKYBJDXBGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CNC(=O)C=C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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